

An In-depth Technical Guide to the Synthesis of Bromuron and its Analogues

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Compound of Interest

Compound Name: bromuron

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This technical guide provides a comprehensive overview of the synthetic pathways for **bromuron**, a phenylurea herbicide, and its structurally related analogues. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in agrochemicals and related fields. The information is presented to facilitate a deeper understanding of the synthesis and structure-activity relationships within this class of compounds.

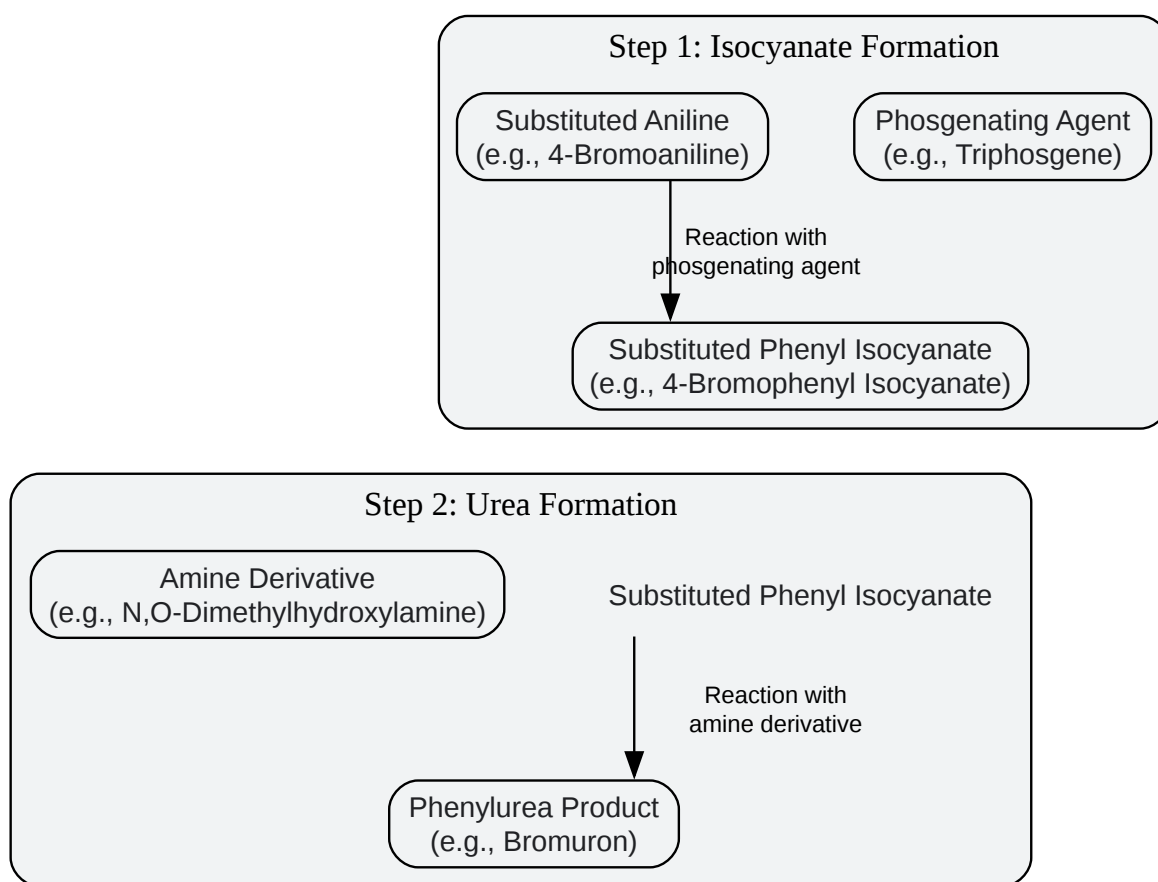
Introduction to Bromuron and Phenylurea Herbicides

Bromuron, chemically known as 3-(4-bromophenyl)-1-methoxy-1-methylurea, belongs to the phenylurea class of herbicides. These compounds are widely recognized for their herbicidal activity, which stems from their ability to inhibit photosynthesis in target plant species. The primary mechanism of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, phenylurea herbicides block the transfer of electrons, leading to the inhibition of ATP and NADPH production, ultimately causing plant death[1][2][3]. The general structure of phenylurea herbicides allows for a wide range of analogues to be synthesized by modifying the substituents on the phenyl ring and the nitrogen atoms of the urea moiety.

General Synthesis Pathway

The most common and industrially relevant method for synthesizing **bromuron** and its analogues is a two-step process. The first step involves the synthesis of a substituted phenyl isocyanate from the corresponding aniline. In the second step, the isocyanate is reacted with a suitable amine or hydroxylamine derivative to form the final phenylurea product.

A general representation of this synthetic approach is presented below:



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Caption: General two-step synthesis pathway for phenylurea herbicides.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final products.

Synthesis of 4-Bromophenyl Isocyanate from 4-Bromoaniline

The conversion of 4-bromoaniline to 4-bromophenyl isocyanate is a crucial first step. Triphosgene is often used as a safer alternative to phosgene gas.

Protocol:

- To a stirred solution of triphosgene (10 mmol) in dry dichloromethane (DCM, 20 mL), a solution of 4-bromoaniline (10 mmol) in DCM (20 mL) is added dropwise at 0 °C under an inert atmosphere.
- Following the addition of the aniline, a solution of triethylamine (3 mL) in DCM (10 mL) is added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or sublimation to yield pure 4-bromophenyl isocyanate^{[4][5]}.

Synthesis of N,O-Dimethylhydroxylamine Hydrochloride

This reagent is essential for the synthesis of **bromuron** and its methoxy-methyl substituted analogues.

Protocol:

- In a reaction vessel, an acetate ester (e.g., ethyl acetate) and a hydroxylamine salt are mixed at room temperature.
- The mixture is warmed to 20-50 °C, and an alkali (e.g., sodium hydroxide) is added. The reaction is stirred for 1-5 hours.
- A methylating agent, such as dimethyl sulfate, is then added at 30-50 °C, and the reaction is continued for another 1-5 hours.

- An acid is added, and the mixture is heated to 50-100 °C for 1-4 hours to facilitate hydrolysis.
- The resulting hydrolysate is neutralized with an alkali, followed by distillation.
- Hydrochloric acid is added to the collected fraction, which is then concentrated under reduced pressure, cooled, and filtered. The resulting solid is washed and dried to yield N,O-dimethylhydroxylamine hydrochloride[6][7].

Synthesis of Bromuron (Metobromuron)

This protocol details the final step in the synthesis of **bromuron**, also known as metob**bromuron**.

Protocol:

- A solution of hydroxylamine hydrochloride (10.4 kg) in water (86 kg) is prepared. The pH is adjusted to 7-8 with a 32% sodium hydroxide solution.
- Toluene (100 kg) is added, followed by the dropwise addition of 4-bromophenyl isocyanate (19.8 kg) at 12 °C. The reaction is monitored by HPLC until the concentration of the isocyanate is below 0.5%. The resulting solid is filtered.
- The solid from the previous step is added to water (110 kg), and the pH is adjusted to 8-10 with a 32% NaOH solution.
- Dimethyl sulfate (15 kg) is added dropwise at 20-25 °C, while maintaining the pH at 8-10 with the addition of 32% sodium hydroxide solution.
- The reaction is monitored by HPLC until the 3-(4-bromophenyl)-1-hydroxyurea content is less than 0.5%.
- The product is filtered, washed with water, and dried to obtain 3-(4-bromophenyl)-1-methoxy-1-methylurea (**bromuron**)[8].

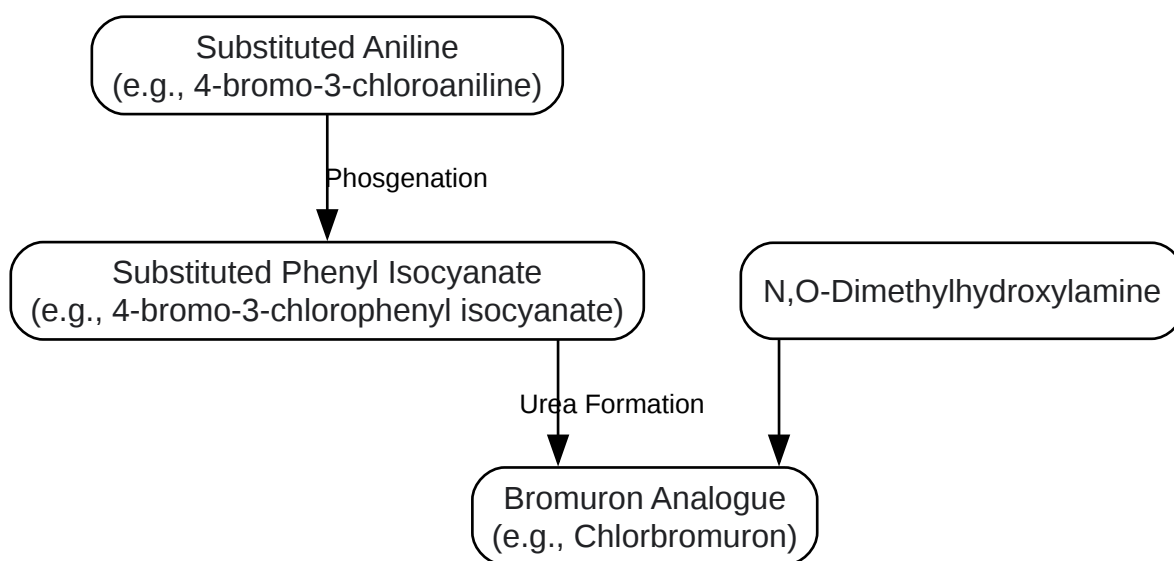
Synthesis of Bromuron Analogues

The general synthetic scheme can be adapted to produce a variety of **bromuron** analogues by using different substituted anilines and amine derivatives.

Synthesis of Chlorbromuron

Chlor**bromuron**, 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is an analogue with an additional chlorine substituent on the phenyl ring. Its synthesis follows a similar pathway to **bromuron**, starting with 4-bromo-3-chloroaniline.

Workflow for Analogue Synthesis:



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Caption: General workflow for the synthesis of **bromuron** analogues.

Quantitative Data

The following tables summarize key quantitative data for **bromuron** and some of its analogues.

Table 1: Reaction Yields and Physical Properties

Compound	Starting Aniline	Yield (%)	Melting Point (°C)	Molecular Formula	Molecular Weight (g/mol)
Bromuron (Metobromuron)	4-Bromoaniline	91.9	95-96	C ₉ H ₁₁ BrN ₂ O ₂	259.10
Chlorbromuron	4-Bromo-3-chloroaniline	-	94-96	C ₉ H ₁₀ BrClN ₂ O ₂	293.55
Monolinuron	4-Chloroaniline	-	80-82	C ₉ H ₁₁ ClN ₂ O ₂	214.65
Diuron	3,4-Dichloroaniline	>95	158-159	C ₉ H ₁₀ Cl ₂ N ₂ O	233.09
Fluometuron	3-(Trifluoromethyl)aniline	97.4	163-164	C ₁₀ H ₁₁ F ₃ N ₂ O	232.20

Note: Yields can vary depending on the specific reaction conditions and purification methods used.

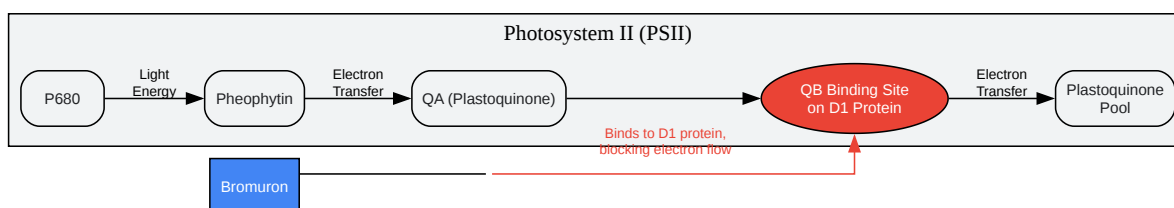
Table 2: Spectroscopic Data for **Bromuron**

Technique	Key Signals
¹ H NMR (CDCl ₃)	δ ~8.0 (s, 1H, NH), 7.4-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH ₃), 3.2 (s, 3H, NCH ₃)
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~1650 (C=O stretch), ~1550 (N-H bend)

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of **bromuron** and its analogues is due to their ability to inhibit the photosynthetic electron transport chain in plants. They act as specific inhibitors of Photosystem

II (PSII).



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Caption: Inhibition of electron transport in Photosystem II by **bromuron**.

Phenylurea herbicides, including **bromuron**, bind to the QB binding niche on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to the PQ pool. This interruption of electron flow leads to the cessation of ATP and NADPH synthesis, which are essential for carbon fixation. The blockage also results in the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage, ultimately leading to the death of the plant[2][3].

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